molecular formula C9H6N2O3 B1324396 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid CAS No. 99066-76-9

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No. B1324396
CAS RN: 99066-76-9
M. Wt: 190.16 g/mol
InChI Key: HCTMDIVCEAEJOQ-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid consists of a five-membered 1,3,4-oxadiazole ring attached to a phenyl group and a carboxylic acid group . The exact molecular structure can be represented by the SMILES string OC(=O)c1nnc(o1)-c2ccccc2 .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis : Stabile et al. (2010) described a mild, efficient one-pot synthesis method for 2-phenyl-5-substituted-1,3,4-oxadiazoles, potentially applicable to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Stabile et al., 2010).
  • Crystal Structure Analysis : Viterbo et al. (1980) determined the crystal and molecular structure of a related compound, providing insights into its potential structural analysis (Viterbo et al., 1980).
  • Microwave Irradiation Synthesis : Wang et al. (2006) synthesized a series of substituted 1,3,4-oxadiazoles using microwave irradiation, which could be a method for synthesizing 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Wang et al., 2006).

Biological and Pharmacological Studies

  • Anti-Inflammatory and Analgesic Properties : Bala et al. (2013) studied N-phenyl anthranilic acid-based 1,3,4-oxadiazole analogues for their anti-inflammatory and analgesic activities, indicating potential pharmacological uses of related structures (Bala et al., 2013).
  • Antimicrobial Evaluation : Gul et al. (2017) researched 2,5-disubstituted 1,3,4-oxadiazole compounds, including their antimicrobial properties, suggesting a similar application for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Gul et al., 2017).

Molecular and Chemical Studies

  • Chemical Genetics Approach : Cai et al. (2006) utilized a chemical genetics approach for discovering apoptosis inducers, including the study of 3-aryl-5-aryl-1,2,4-oxadiazoles, which might be extended to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Cai et al., 2006).
  • Decarboxylation Kinetic Study : Spinelli et al. (1977)

studied the decarboxylation reaction kinetics of 5-amino-1,3,4-oxadiazole-2-carboxylic acid in water, which could be relevant to understanding the behavior of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid in similar conditions (Spinelli et al., 1977).

Advanced Applications

  • Luminescence in Derivatives : Cooper et al. (2022) researched 2-methyl-5-phenyl-1,3,4-oxadiazole derivatives, highlighting their delayed luminescence properties. This suggests potential applications in materials science for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Cooper et al., 2022).
  • Polyamide and Polyurea Syntheses : Saegusa et al. (1989) developed a novel condensing agent using 5-phenyl-1,3,4-oxadiazole derivatives for synthesizing polyamides and polyureas, indicating potential industrial applications of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Saegusa et al., 1989).

Future Directions

The future directions for research on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthesis methods and the study of their mechanisms of action are also important areas of future research .

properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMDIVCEAEJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633342
Record name 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

CAS RN

99066-76-9
Record name 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99066-76-9
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Synthesis routes and methods

Procedure details

To a stirred suspension of 4-aminomethyl-2-(2,6-dioxo-piperidin-3-yl)-isoindole-1,3-dione hydrochloride (1.55 g, 4.8 mmol) in CH3CN (15 ml), was added triethyl amine (1.67 mL, 11.98 mmol) and 5-phenyl-1,3,4-oxadiazole-2-carbonyl-chloride (1.0 g, 4.8 mmol). The mixture was stirred at room temperature for 21 hours and a suspension was obtained. The reaction mixture was filtered, and the solid was rinsed with CH3CN (20 mL), water (2×20 mL), EtOAc (20 mL) and MeOH (20 mL) to afford 5-phenyl-[1,3,4]oxadiazole-2-carboxylic acid [2-(2,6-dioxo-piperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-ylmethylamide as a white solid (1.34 g, 61%): mp, 279-281° C.; HPLC: Waters Symmetry C-18, 3.9×150 mm, 5 micro, 1 mL/min, 240 nm, 40/60 (CH3CN/H2O): tR=4.90 min. (99%); 1H NMR (DMSO-d6): δ 2.08-2.10 (m, 1H), 2.53-2.64 (m, 2H), 2.86-2.98 (m, 1H), 4.98 (d, J=5 Hz, 1H), 5.18 (dd, J=5, 13 Hz, 1H), 7.62-7.72 (m, 3H), 7.85 (broad, 3H), 8.09-8.12 (m, 2H). 9.97 (t, J=5 Hz, 1H), 11.15 (s, 1H). 13C NMR (DMSO-d6) δ: 21.90, 30.85, 38.24, 48.82, 122.07, 122.70, 126.98, 127.16, 129.46, 131.49, 132.58, 133.03, 134.77, 137.63, 153.51, 158.29, 164.94, 166.84, 167.42, 169.74, 172.67. Anal Calcd for C23H17N5O6: C, 60.13; H, 3.73; N, 15.24. Found: C, 56.69; H, 3.34; N, 15.41.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 2
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
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5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
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5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 5
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 6
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Citations

For This Compound
1
Citations
M Polyák, G Varga, B Szilágyi, L Juhász… - Bioorganic & medicinal …, 2013 - Elsevier
All possible isomers of N-β-d-glucopyranosyl aryl-substituted oxadiazolecarboxamides were synthesised. O-Peracetylated N-cyanocarbonyl-β-d-glucopyranosylamine was transformed …
Number of citations: 28 www.sciencedirect.com

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